t-Boc-Aminooxy-PEG2-amine

概要

説明

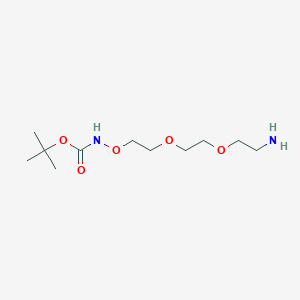

t-Boc-Aminooxy-PEG2-amine is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and a free amino group. The hydrophilic PEG spacer increases its solubility in aqueous media. This compound is commonly used in bioconjugation and drug delivery applications due to its ability to form stable linkages with various functional groups .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG2-amine typically involves the following steps:

Protection of the Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then conjugated with a PEG chain to form the desired PEG derivative.

Deprotection: The Boc group can be removed under mild acidic conditions to yield the final product

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Protection and PEGylation: Using industrial-grade reagents and equipment to ensure high yield and purity.

Purification: The product is purified using techniques such as chromatography to remove any impurities.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications

化学反応の分析

Types of Reactions: t-Boc-Aminooxy-PEG2-amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes) to form stable linkages

Deprotection Reactions: The Boc group can be removed under mild acidic conditions to expose the reactive aminooxy group.

Common Reagents and Conditions:

Mild Acidic Conditions: Used for deprotection of the Boc group.

Carboxylic Acids and NHS Esters: React with the amino group to form amide bonds.

Aldehydes and Ketones: React with the deprotected aminooxy group to form oxime linkages

Major Products:

Amide Bonds: Formed from reactions with carboxylic acids and NHS esters.

Oxime Linkages: Formed from reactions with aldehydes and ketones

科学的研究の応用

Bioconjugation Applications

t-Boc-Aminooxy-PEG2-amine serves as a critical linker in bioconjugation processes due to its ability to form stable oxime linkages with aldehydes or ketones. The amino group can react with various functional groups, including carboxylic acids and activated esters, to create stable amide bonds . This versatility allows for the conjugation of drugs to targeting moieties or biomolecules, enhancing the pharmacokinetics and bioavailability of therapeutic compounds.

Case Study: Antibody-Drug Conjugates

In the synthesis of antibody-drug conjugates (ADCs), this compound has been employed as a linker to attach cytotoxic drugs to antibodies. This method improves the selectivity and efficacy of cancer therapies by delivering drugs directly to tumor cells while minimizing systemic toxicity .

Drug Delivery Systems

The compound's ability to facilitate the formation of stable conjugates makes it suitable for drug delivery applications. By linking therapeutic agents to targeting ligands or nanoparticles, this compound can enhance the delivery efficiency of drugs .

Example: PEGylated Drug Formulations

Research has demonstrated that PEGylation using this compound can significantly improve the solubility and stability of poorly soluble drugs. This modification allows for sustained release profiles and improved therapeutic outcomes in various disease models .

Development of Therapeutic Agents

The compound is also involved in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation. The incorporation of this compound into PROTACs enhances their solubility and efficacy by providing a flexible linker that can accommodate various functional groups necessary for target engagement .

Research on Biomaterials

This compound is utilized in the development of biomaterials for tissue engineering and regenerative medicine. Its ability to form stable linkages with peptides and proteins allows for the creation of hydrogels and scaffolds that mimic extracellular matrices, promoting cell adhesion and growth .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Bioconjugation | Linker for stable oxime bonds with aldehydes/ketones; used in ADCs |

| Drug Delivery Systems | Enhances solubility/stability; improves delivery efficiency |

| Therapeutic Agents | Component in PROTACs; aids targeted protein degradation |

| Biomaterials | Forms hydrogels/scaffolds for tissue engineering |

作用機序

The mechanism of action of t-Boc-Aminooxy-PEG2-amine involves the formation of stable linkages with various functional groups. The amino group reacts with carboxylic acids and NHS esters to form amide bonds, while the deprotected aminooxy group reacts with aldehydes and ketones to form oxime linkages. These reactions facilitate the attachment of the compound to other molecules, enabling its use in bioconjugation and drug delivery applications .

類似化合物との比較

- Aminooxy-PEG-acid

- Aminooxy-PEG-alcohol

- Aminooxy-PEG-amine

- Aminooxy-PEG-azide

- Aminooxy-PEG-bromide

- Aminooxy-PEG-methane

- Aminooxy-PEG-Propargyl

- t-Boc-Aminooxy-PEG-acid

- t-Boc-Aminooxy-PEG-CH2CO2H

- t-Boc-Aminooxy-PEG-NHS ester

- t-Boc-Aminooxy-PEG-t-butyl ester

- t-Boc-Aminooxy-PEG-alcohol

Uniqueness: t-Boc-Aminooxy-PEG2-amine is unique due to its combination of a Boc-protected aminooxy group and a PEG spacer. This combination provides both stability and solubility, making it highly versatile for various applications. The Boc protection allows for selective deprotection and subsequent reactions, while the PEG spacer enhances solubility in aqueous media .

生物活性

t-Boc-Aminooxy-PEG2-amine is a specialized compound that plays a significant role in bioconjugation and drug delivery due to its unique chemical structure and properties. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Overview of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a tert-butoxycarbonyl (Boc)-protected aminooxy group and a free amino group. The hydrophilic PEG spacer enhances its solubility in aqueous environments, making it particularly suitable for biological applications. The compound's ability to form stable linkages with various biomolecules is pivotal in facilitating drug delivery and bioconjugation processes.

Target of Action

The primary target of this compound is biomolecules containing carbonyl groups, such as aldehydes and ketones. This specificity allows for selective reactions, which are crucial in biochemical applications.

Mode of Action

The compound operates through the formation of oxime linkages when the Boc group is deprotected under mild acidic conditions. This reaction occurs between the aminooxy group and carbonyl groups on target molecules, resulting in stable bioconjugates.

Chemical Reactions

This compound undergoes several key reactions:

- Substitution Reactions : The amino group reacts with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

- Deprotection Reactions : The Boc group can be removed under mild acidic conditions, exposing the aminooxy group for further reactions with carbonyl compounds.

Cellular Effects

The compound influences various cellular processes, including:

- Modulating cell signaling pathways.

- Altering gene expression.

- Affecting cellular metabolism through the formation of stable oxime linkages with biomolecules.

Applications in Scientific Research

This compound has diverse applications across multiple fields:

Chemistry

- Linker in Synthesis : It serves as a linker in the synthesis of complex molecules and bioconjugates, facilitating the attachment of various functional groups.

Biology

- Biomolecule Attachment : The compound aids in attaching biomolecules to surfaces or other molecules, enhancing the study of biological processes .

Medicine

- Drug Delivery Systems : It is employed in drug delivery systems to improve the solubility and stability of therapeutic agents, thereby enhancing their pharmacokinetics and bioavailability .

Case Studies

Several studies have highlighted the efficacy of this compound in practical applications:

- Bioconjugation Efficiency : Research demonstrated that using this compound as a linker resulted in higher yields of bioconjugates compared to traditional methods. This efficiency was attributed to its ability to form stable oxime linkages under mild conditions.

- Drug Delivery Enhancement : In a study focusing on targeted drug delivery, this compound was used to conjugate anticancer drugs to targeting moieties. The results indicated improved solubility and cellular uptake of the drug conjugates, leading to enhanced therapeutic efficacy.

特性

IUPAC Name |

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNRKSSHYXYKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202806 | |

| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252378-69-1 | |

| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252378-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。